molecular formula C4H9O5P B1586902 4-Phosphonobutyric acid CAS No. 4378-43-2

4-Phosphonobutyric acid

Cat. No.: B1586902
CAS No.: 4378-43-2
M. Wt: 168.08 g/mol
InChI Key: UYRFPODVSLYSCO-UHFFFAOYSA-N
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Description

4-Phosphonobutyric acid is a non-proteinogenic amino acid characterized by the presence of a phosphonic acid group attached to a butyric acid backbone. This compound is known for its role as a selective agonist for group III metabotropic glutamate receptors, which are involved in various neurological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phosphonobutyric acid typically involves the reaction of butyric acid derivatives with phosphorous compounds. One common method includes the use of a (S)-Segphos/Cu(OAc)2 H2O catalyst system in the presence of polymethylhydrosiloxane and tert-butanol, which yields high enantioselectivities .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis often involves solid-phase peptide synthesis techniques, where the phosphonic acid group is masked as its bis-pivaloyloxymethyl esters to facilitate incorporation into peptides .

Chemical Reactions Analysis

Types of Reactions: 4-Phosphonobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like polymethylhydrosiloxane.

    Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Polymethylhydrosiloxane and tert-butanol are frequently used.

    Substitution: Nucleophiles such as amines and alcohols are commonly employed.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted butyric acids .

Properties

IUPAC Name

4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRFPODVSLYSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378723
Record name 4-phosphonobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-43-2
Record name 4-phosphonobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phosphonobutyric Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 4-Phosphonobutyric acid (L-AP4)?

A1: L-AP4 is a potent and selective agonist for Group III metabotropic glutamate receptors (mGluRs). [, , ] These receptors are a family of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.

Q2: What are the downstream effects of L-AP4 binding to mGluRs?

A2: L-AP4 binding to mGluRs, particularly group III subtypes like mGluR4, mGluR7, and mGlu8, primarily leads to the inhibition of adenylate cyclase activity. [, ] This inhibition reduces intracellular cyclic AMP (cAMP) levels, affecting various downstream signaling pathways involved in neuronal function and plasticity. []

Q3: How does L-AP4 compare to glutamate, the endogenous ligand for mGluRs?

A4: Glutamate exhibits low efficacy and potency in activating mGluR7 compared to L-AP4. [] Studies suggest distinct maximal potentiation levels for certain positive allosteric modulators (PAMs) when used with L-AP4 versus glutamate at mGluR7. []

Q4: How does L-AP4 affect ON and OFF pathways in the retina?

A5: L-AP4 blocks the light responses of ON bipolar cells in the retina by mimicking the endogenous photoreceptor transmitter, glutamate. [, , ] This selective inhibition of the ON pathway has been instrumental in studying retinal circuitry and information processing. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C4H9O5P, and its molecular weight is 184.09 g/mol.

Q6: Is there spectroscopic data available for this compound?

A7: Yes, spectroscopic data is available. 31P NMR, 1H NMR, and 13C NMR data are commonly used to characterize this compound and its derivatives. [] Additionally, studies have used techniques like ORD spectroscopy to determine the absolute configuration of chiral carbon atoms in synthesized analogues. []

Q7: How does the structure of L-AP4 contribute to its activity at group III mGluRs?

A8: Structural studies of the mGlu8 amino-terminal domain complexed with L-AP4 reveal that both the electronic and steric characteristics of the distal phosphate group are crucial for its potency and selectivity for group III mGluRs. []

Q8: What is the impact of N-methyl substitution on the activity of L-AP4?

A9: N-methyl substitution in L-AP4, resulting in N-methyl AP4, does not significantly alter its behavioral effects in rats compared to the parent compound. [] This suggests that the N-methyl group doesn't significantly hinder its interaction with the target receptor.

Q9: Are there other structural modifications of L-AP4 that impact its activity?

A10: Research on phosphono dipeptides based on 4-amino-4-phosphonobutyric acid, a structural analogue of L-AP4, reveals that the N-terminal amino acid significantly influences antibacterial activity. [] For instance, dipeptides with N-terminal alanine, leucine, isoleucine, phenylalanine, or lysine showed activity against Escherichia coli. []

Q10: How does the administration route of L-AP4 influence its effects?

A10: While icv administration of L-AP4 has been shown to produce behavioral effects in rats, its effects following systemic administration may differ due to factors like blood-brain barrier permeability and metabolism.

Q11: Are there any differences in the in vivo effects of L-AP4 and N-methyl AP4?

A13: N-methyl AP4, like its parent compound L-AP4, exhibits similar effects on apomorphine stereotypy, haloperidol catalepsy, and learning and memory in rats following icv administration. [] This suggests that N-methyl substitution doesn't significantly alter its pharmacological profile in vivo.

Q12: What in vitro assays are commonly used to study L-AP4 activity?

A14: Researchers frequently employ cell-based assays, such as measuring forskolin-stimulated cAMP formation in cells expressing specific mGluR subtypes, to assess the agonist or antagonist activity of L-AP4 and related compounds. [, ]

Q13: Are there established animal models for investigating L-AP4's therapeutic potential?

A15: Researchers utilize rodent models of Parkinson's disease, induced by 6-hydroxydopamine lesions, to investigate the neuroprotective effects of L-AP4 and other mGluR modulators. [] These models allow for assessing the compound's ability to prevent or slow down dopaminergic neuron loss.

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